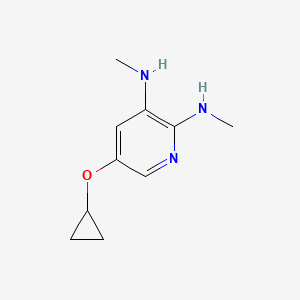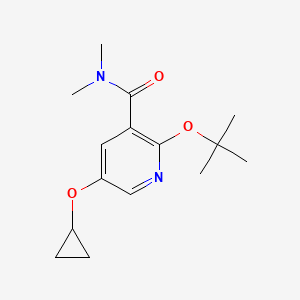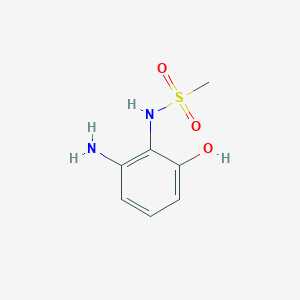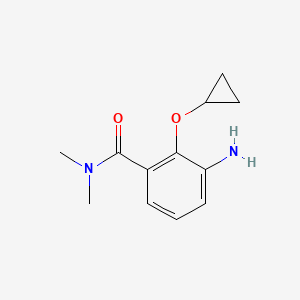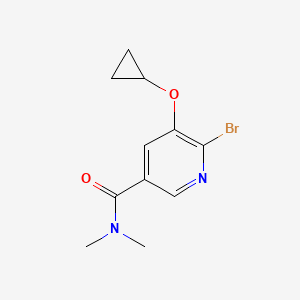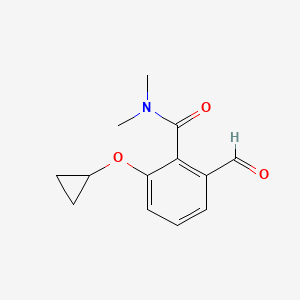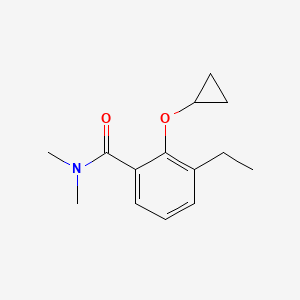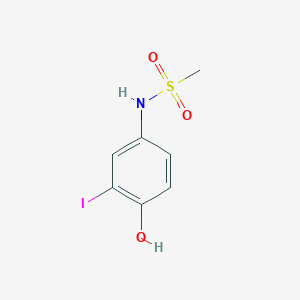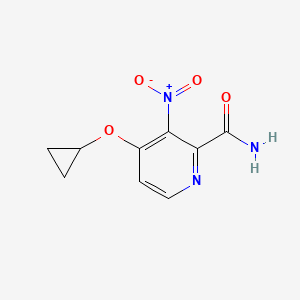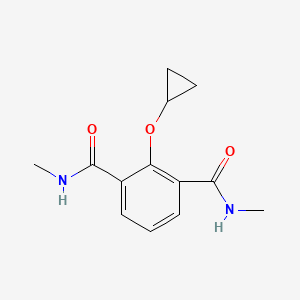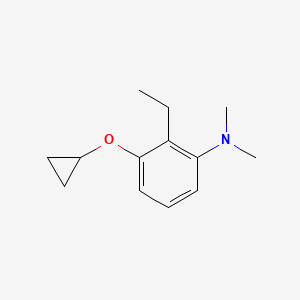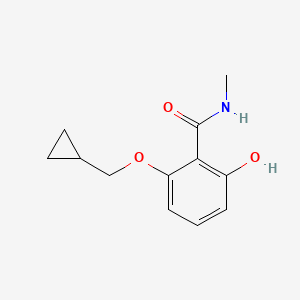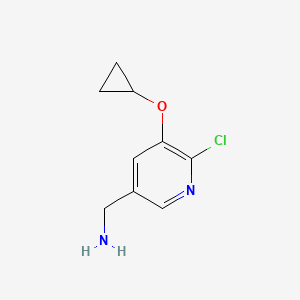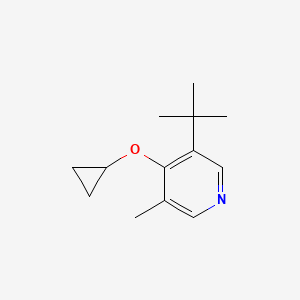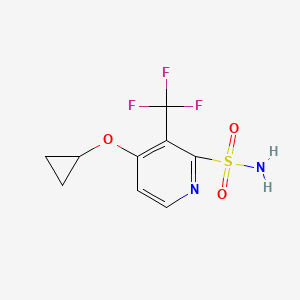
4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a cyclopropoxy group, a trifluoromethyl group, and a sulfonamide group attached to a pyridine ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide typically involves multiple steps, including the introduction of the cyclopropoxy and trifluoromethyl groups to the pyridine ring, followed by the sulfonamide formation. Common synthetic routes may involve:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonamide Formation: Reaction of the intermediate compound with sulfonamide reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions may introduce new functional groups to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in processes like inflammation, cell proliferation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Cyclopropoxy-3-(trifluoromethyl)pyridine-2-sulfonamide include:
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
3-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and methiodide salts.
2,3-Dichloro-5-(trifluoromethyl)pyridine: An intermediate for the synthesis of crop-protection products.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9F3N2O3S |
|---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)7-6(17-5-1-2-5)3-4-14-8(7)18(13,15)16/h3-5H,1-2H2,(H2,13,15,16) |
InChI-Schlüssel |
GAVMPZGWOGVXRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


